molecular formula C15H24O2 B8000761 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol

Cat. No.: B8000761
M. Wt: 236.35 g/mol
InChI Key: SDEVXENUMBPQTH-UHFFFAOYSA-N
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Description

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a pentoxy group and two methyl groups, as well as an ethanolic hydroxyl group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 4-n-pentoxy-3,5-dimethylphenol with ethylene oxide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the ethanolic hydroxyl group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with efficient mixing and temperature control systems. The process involves the continuous addition of reactants and careful monitoring of reaction parameters to ensure high yield and purity. The final product is purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

  • Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using hydride donors such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides in the presence of a strong base.

Major Products Formed:

  • Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

  • Reduction: The reduction reaction typically yields the corresponding alkane.

  • Substitution: Substitution reactions result in the formation of various alkylated derivatives.

Scientific Research Applications

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: The compound is utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which 1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-n-Pentoxy-3,5-dimethylphenyl)ethanol is similar to other phenolic compounds, such as 4-n-pentoxyphenol and 3,5-dimethylphenol. its unique combination of substituents and functional groups sets it apart, providing distinct chemical and biological properties. These differences make it a valuable compound in various applications where specificity and efficacy are crucial.

Properties

IUPAC Name

1-(3,5-dimethyl-4-pentoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-5-6-7-8-17-15-11(2)9-14(13(4)16)10-12(15)3/h9-10,13,16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEVXENUMBPQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1C)C(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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